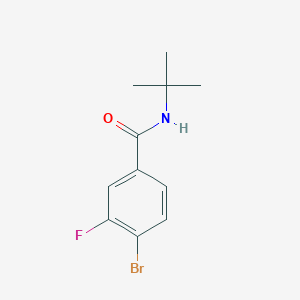

4-bromo-N-tert-butyl-3-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-tert-butyl-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYRULIDDRORKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 4-bromo-N-tert-butyl-3-fluorobenzamide

The direct construction of the this compound scaffold can be achieved through straightforward and reliable chemical reactions, primarily involving the formation of the amide bond or the introduction of a halogen substituent onto a pre-existing benzamide (B126) core.

Amidation Routes via Substituted Benzoyl Chlorides and tert-Butylamine (B42293)

The most common and direct method for synthesizing N-substituted amides is the reaction between an activated carboxylic acid derivative, such as an acyl chloride, and an amine. In this case, 4-bromo-3-fluorobenzoyl chloride serves as the key precursor. The reaction with tert-butylamine proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

The reaction is typically carried out in an inert solvent, such as methylene (B1212753) chloride, at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction. prepchem.com A base, often an excess of the amine reactant itself or a non-nucleophilic base like triethylamine, is added to neutralize the hydrochloric acid byproduct that is formed. bath.ac.uk Following the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure completion. prepchem.com The desired product, this compound, can then be isolated and purified using standard techniques like filtration and washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Temperature |

|---|---|---|---|---|

| 4-bromo-3-fluorobenzoyl chloride | tert-Butylamine | Methylene Chloride (DCM) | Excess tert-Butylamine or Triethylamine | 0 °C to Room Temperature |

Halogenation Approaches for Fluorinated Benzamide Precursors

An alternative synthetic route involves the late-stage halogenation of a suitable fluorinated benzamide precursor. This approach would begin with N-tert-butyl-3-fluorobenzamide, which can be synthesized from 3-fluorobenzoic acid and tert-butylamine. The subsequent step is the regioselective introduction of a bromine atom at the C4 position of the aromatic ring.

This transformation is an electrophilic aromatic substitution reaction. The amide group is an ortho-, para-directing group, and the fluorine atom is also an ortho-, para-director. In the case of N-tert-butyl-3-fluorobenzamide, the para position relative to the activating amide group is the C4 position, which is also ortho to the fluorine atom. This alignment of directing effects strongly favors the bromination at the desired C4 position. Standard brominating agents, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) or N-bromosuccinimide (NBS) with an acid catalyst, are typically employed for this type of reaction.

| Precursor | Brominating Agent | Catalyst/Solvent | Target Product |

|---|---|---|---|

| N-tert-butyl-3-fluorobenzamide | Br₂ | FeCl₃ or FeBr₃ / Inert Solvent (e.g., CCl₄) | This compound |

| N-tert-butyl-3-fluorobenzamide | N-Bromosuccinimide (NBS) | Acid Catalyst (e.g., H₂SO₄) / Acetonitrile | This compound |

Advanced Synthetic Approaches for Analogues and Derivatives of this compound

The presence of both bromo and fluoro substituents on the aromatic ring provides orthogonal handles for a variety of advanced synthetic transformations, enabling the creation of a diverse library of analogues and derivatives.

Palladium-Catalyzed Coupling Reactions for Aromatic Substitutions

The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, for instance, allows for the coupling of the aryl bromide with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.net This method is highly versatile for synthesizing biaryl compounds or introducing other unsaturated moieties at the C4 position. researchgate.net

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), can also be employed to further functionalize the scaffold. These reactions typically exhibit high functional group tolerance and provide access to a wide range of derivatives that would be difficult to synthesize through other methods. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 4-Aryl/Vinyl-N-tert-butyl-3-fluorobenzamide |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | 4-Alkenyl-N-tert-butyl-3-fluorobenzamide |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | 4-Alkynyl-N-tert-butyl-3-fluorobenzamide |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst + Ligand (e.g., BINAP) + Base | 4-Amino-N-tert-butyl-3-fluorobenzamide |

Nucleophilic Aromatic Substitution (SNAr) in Fluorobenzamide Synthesis

While the carbon-bromine bond is reactive in transition-metal catalysis, the carbon-fluorine bond can participate in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the context of this compound, the amide and bromo groups are not strongly activating. However, in related scaffolds where a potent electron-withdrawing group (like a nitro or cyano group) is present, the fluorine atom can act as a leaving group. mdpi.com

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com This intermediate is stabilized by the electron-withdrawing groups. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. stackexchange.com This strategy allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to create new derivatives. nih.govresearchgate.net

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Pyrrolidine | Amino |

| Alkoxide | Sodium Methoxide | Ether (Methoxy) |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Azole | Pyrazole | N-Aryl Azole |

Derivatization Strategies: N-Acylation and N-Alkylation of Related Scaffolds

The amide nitrogen itself is a site for further functionalization, though it is generally less reactive than the aromatic C-Br and C-F bonds. N-alkylation of secondary amides can be achieved, often requiring strong bases and alkylating agents. More modern and efficient methods utilize transition-metal catalysis.

A notable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amides using alcohols as the alkylating agents. researchgate.netnih.gov This process is catalyzed by transition metals like palladium, ruthenium, or cobalt. researchgate.netnih.govacs.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst. The aldehyde then undergoes condensation with the amide to form an N-acyl imine intermediate. Finally, the metal-hydride species, formed during the initial oxidation, reduces the imine to yield the N-alkylated amide, regenerating the catalyst and producing water as the only byproduct. nih.gov This atom-economical and environmentally friendly method allows for the introduction of a wide variety of alkyl groups onto the amide nitrogen.

| Amide Substrate | Alcohol (Alkylating Agent) | Catalyst System | Product |

|---|---|---|---|

| Benzamide Scaffold | Benzyl Alcohol | Palladium(II) pincer complex + Base (Cs₂CO₃) | N-Benzyl Benzamide |

| Benzamide Scaffold | Ethanol (B145695) | Cobalt Nanoparticles + Base (KOH) | N-Ethyl Benzamide |

| Sulfonamide Scaffold | Primary Aliphatic Alcohols | Manganese(I) PNP pincer precatalyst | N-Alkyl Sulfonamide |

Click Chemistry Applications in Benzamide-Based Heterocycle Synthesis

Click chemistry represents a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them highly efficient for the synthesis of complex molecules. nih.gov One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. alliedacademies.orgnih.gov This methodology has been widely adopted for the synthesis of various heterocyclic compounds with significant pharmacological activity. alliedacademies.org

The modular nature of click chemistry allows for the straightforward linkage of diverse molecular fragments. illinois.edu In the context of benzamide-based structures, this approach can be utilized to synthesize novel heterocyclic derivatives. By functionalizing a benzamide derivative with either an azide (B81097) or a terminal alkyne group, it can be readily coupled with a complementary fragment to construct a triazole-linked conjugate. For instance, a benzamide scaffold could be modified to explore structure-activity relationships by attaching various side chains via the triazole linker, which is known for its metabolic stability. nih.gov

Research has demonstrated the application of click chemistry in creating analogues of natural products, where a native amide bond is replaced by a triazole ring. alliedacademies.org This bioisosteric replacement can lead to compounds with similar or improved biological activities. The synthesis of a series of triazole-containing novobiocin (B609625) analogues, which exhibited antiproliferative effects against breast cancer cell lines, highlights the utility of this approach. alliedacademies.org This strategy could be conceptually applied to structures like this compound to generate a library of compounds for biological screening. The reaction's reliability and stereoselectivity ensure the efficient production of these complex molecules. illinois.edu

The key characteristics of click chemistry reactions that make them suitable for synthesizing benzamide-based heterocycles are summarized in the table below.

| Feature | Description |

| High Yield | Reactions typically proceed to completion, providing excellent yields of the desired product. illinois.edutcichemicals.com |

| Simple Reaction Conditions | Often conducted in benign solvents, including water, and are insensitive to oxygen. nih.govillinois.edu |

| Readily Available Starting Materials | Utilizes simple, modular starting materials (azides and alkynes). illinois.edu |

| Inoffensive Byproducts | Byproducts are minimal and easily removed, often without the need for chromatography. nih.govillinois.edu |

| High Specificity | The reaction is highly specific, forming the 1,4-disubstituted triazole isomer exclusively. nih.gov |

| Thermodynamic Driving Force | A large thermodynamic driving force (over 20 kcal/mol) ensures the reaction goes to completion. illinois.edu |

Synthesis of Metal Complexes Featuring this compound Ligands or Related Structures

While specific research on metal complexes featuring this compound as a ligand is not extensively documented, the synthesis of complexes with structurally related brominated benzohydrazide (B10538) and Schiff base ligands provides a strong precedent for its potential coordination chemistry. The presence of heteroatoms like oxygen and nitrogen in the amide group allows such molecules to act as effective chelating ligands for various transition metal ions.

A study on the synthesis of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide (BrphOH) demonstrates a common synthetic approach. researchgate.net In this method, an ethanolic solution of the ligand is added to an aqueous solution of the respective metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·6H₂O). researchgate.net The mixture is stirred for several hours, leading to the precipitation of the metal complex. The resulting solid is then filtered, washed, and dried. Spectroscopic analysis, including IR spectroscopy, indicated that the BrphOH ligand coordinates to the metal center in a bidentate fashion through the carbonyl oxygen and the azomethine nitrogen atoms. researchgate.net This chelation results in the formation of stable octahedral, square planar, or tetrahedral complexes, depending on the metal ion. researchgate.net

Similarly, novel Schiff base ligands containing a 4-bromo-substituted phenol (B47542) moiety have been used to synthesize Mn(II), Fe(III), and Cr(III) complexes. nih.gov The synthesis involves refluxing the Schiff base ligand with the appropriate metal salt in ethanol for several hours. The precipitated complexes are then collected by filtration. Characterization of these complexes suggests coordination of the metal ion to the ligand, resulting in stable structures. nih.gov

| Ligand | Metal Ion(s) | Resulting Geometry | Synthetic Method | Reference |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Co(II), Ni(II), Cu(II) | Octahedral | Stirring ligand and metal salt solutions at room temperature. | researchgate.net |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Pd(II) | Square Planar | Stirring ligand and metal salt solutions at room temperature. | researchgate.net |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Zn(II), Cd(II), Hg(II) | Tetrahedral | Stirring ligand and metal salt solutions at room temperature. | researchgate.net |

| 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol | Fe(III), Cr(III) | Octahedral ([M(L)Cl₂(H₂O)₂]) | Refluxing ligand and metal salt in ethanol. | nih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 4-bromo-N-tert-butyl-3-fluorobenzamide and Analogues

Spectroscopy is a cornerstone for the structural determination of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine. rsc.org For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A sharp singlet, integrating to nine protons, would appear in the upfield region (typically around δ 1.4 ppm) and is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. A broader singlet for the amide (N-H) proton would be observed in the downfield region. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum would account for all unique carbon atoms in the molecule. This includes signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the six distinct carbons of the aromatic ring. The positions of the aromatic signals are dictated by the electron-withdrawing effects of the halogen and amide groups.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a highly sensitive probe. chemrxiv.orgnih.gov A single resonance is expected for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.org In analogues like 4-fluorobenzaldehyde, the ¹⁹F signal appears around -102.4 ppm. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 1.4 | Singlet (s) | -C(CH ₃)₃ |

| ¹H | Variable (broad) | Singlet (br s) | -NH - |

| ¹H | ~ 7.2 - 8.0 | Multiplets (m) | Aromatic CH |

| ¹³C | ~ 28 | Quartet (q) | -C(C H₃)₃ |

| ¹³C | ~ 52 | Singlet (s) | -C (CH₃)₃ |

| ¹³C | ~ 115 - 165 | Doublets (d) and Singlets (s) | Aromatic C |

| ¹³C | ~ 165 | Singlet (s) | C =O |

| ¹⁹F | ~ -100 to -120 | Singlet (s) or Multiplet (m) | Ar-F |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would exhibit several characteristic absorption bands. A key feature for secondary amides is the N-H stretching vibration, typically appearing as a sharp peak around 3300-3500 cm⁻¹. The highly polar carbonyl group (C=O) gives rise to a strong, sharp absorption known as the Amide I band, expected in the region of 1630-1680 cm⁻¹. Another characteristic amide absorption, the Amide II band, which results from N-H bending and C-N stretching, is found around 1520-1570 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-F and C-Br stretching vibrations would appear in the fingerprint region, typically between 1000-1400 cm⁻¹ and 500-650 cm⁻¹, respectively. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | tert-butyl | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1000 - 1400 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 650 | Medium-Strong |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound, High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition with high accuracy.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, two peaks of almost equal intensity will be observed for the molecular ion (M⁺ and M+2). Electron Ionization Mass Spectrometry (EI-MS) would likely show characteristic fragmentation patterns, including the loss of a tert-butyl group to form a stable acylium ion, which is a common fragmentation pathway for N-tert-butyl amides.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₃BrFNO)

| Ion | Formula | Calculated m/z (Monoisotopic) | Notes |

| [M]⁺ | C₁₁H₁₃⁷⁹BrFNO | 273.016 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₁₁H₁₃⁸¹BrFNO | 275.014 | Molecular ion with ⁸¹Br |

| [M - C₄H₉]⁺ | C₇H₄BrFNO | 215.946 | Loss of the tert-butyl group |

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 4-bromo-N-phenylbenzamide, provides valuable insights into its likely molecular geometry and intermolecular interactions. researchgate.net

In related benzamide (B126) structures, the amide functional group itself is typically planar or nearly planar. However, there is often a significant torsion angle between the plane of the aromatic ring and the plane of the amide group due to steric hindrance. researchgate.netnih.gov For 4-bromo-N-phenylbenzamide, this dihedral angle is approximately 58.6°. researchgate.net A similar twisted conformation would be expected for this compound. Bond lengths and angles are generally within standard ranges. The C=O double bond is typically around 1.23 Å, the amide C-N bond is about 1.34 Å, and the aromatic C-Br bond length is approximately 1.90 Å.

Table 4: Typical Bond Parameters from Analogous Benzamide Crystal Structures

| Bond | Typical Length (Å) | Atom Pair | Typical Angle (°) |

| C=O | 1.22 - 1.24 | O=C-N | 121 - 123 |

| C-N (amide) | 1.33 - 1.35 | C-N-C | 120 - 124 |

| C-C (aromatic) | 1.38 - 1.40 | C-C-C | 118 - 121 |

| C-Br | 1.89 - 1.91 | C-C-Br | 119 - 121 |

| C-F | 1.35 - 1.37 | C-C-F | 118 - 120 |

The way molecules pack in a crystal is governed by intermolecular forces. For secondary amides like this compound, the most significant interaction is hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This typically leads to the formation of infinite chains or dimeric pairs through N-H···O hydrogen bonds, which are a dominant motif in the crystal packing of related benzamides. researchgate.net Weaker interactions, such as C-H···O and C-H···π contacts, as well as halogen-halogen interactions (Br···Br or Br···O), can also play a role in stabilizing the three-dimensional crystal lattice. researchgate.net

Conformational Landscape and Rotational Barriers

The planarity of the benzamide moiety is often distorted due to steric hindrance and electronic effects introduced by substituents. In analogous compounds, such as 4-bromo-N-phenylbenzamide, the molecule is reported to be twisted, with a significant dihedral angle between the phenyl rings. nih.govresearchgate.net For this compound, the bulky tert-butyl group and the ortho-fluorine atom are expected to induce a non-planar conformation. The rotation around the C(aryl)-C(O) bond would be influenced by the steric clash between the carbonyl oxygen and the fluorine atom, as well as the bromine atom on the phenyl ring.

Similarly, rotation around the C(O)-N bond is a well-characterized feature of amides, leading to cis and trans conformers. However, the large steric bulk of the tert-butyl group attached to the nitrogen atom overwhelmingly favors the trans conformation, where the tert-butyl group and the carbonyl oxygen are on opposite sides of the C-N bond. The rotational barrier for this bond is significant, typically in the range of 15-20 kcal/mol for amides, effectively locking the amide bond in the trans configuration at room temperature.

To provide a quantitative understanding, theoretical calculations such as Density Functional Theory (DFT) would be required to map the potential energy surface as a function of the key dihedral angles. Such a study would reveal the lowest energy conformers and the transition states connecting them, thereby quantifying the rotational energy barriers.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| F-C3-C4-Br | Defines the relative position of the halogen substituents on the phenyl ring. | This is fixed by the aromatic ring structure. |

| C2-C1-C(O)-N | Rotation around the C(aryl)-C(O) bond. | Influenced by steric hindrance between the carbonyl group and the ortho-fluorine atom, leading to a non-planar arrangement. |

| C1-C(O)-N-C(tert-butyl) | Rotation around the amide C-N bond. | Steric hindrance from the tert-butyl group is expected to strongly favor a trans conformation (dihedral angle near 180°). |

Table 2: Hypothetical Rotational Energy Barriers (kcal/mol)

| Rotation | Description | Estimated Barrier Height |

| C(aryl)-C(O) Bond | Barrier to rotation of the amide group relative to the phenyl ring. | Moderate; influenced by ortho-substituents. |

| C(O)-N Bond | Barrier to cis-trans isomerization of the amide bond. | High; significantly increased by the bulky tert-butyl group, making the cis conformer highly unfavorable. |

Note: The values in Table 2 are estimations based on general principles for substituted benzamides and would require specific computational studies on this compound for accurate determination.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 4-bromo-N-tert-butyl-3-fluorobenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT provides a robust framework for determining the electronic structure of molecules, from which numerous properties can be derived. tci-thaijo.org These calculations are instrumental in understanding molecular stability, reactivity, and spectroscopic profiles. For this compound, DFT studies would offer a detailed picture of its intrinsic chemical nature.

The electronic structure of a molecule governs its reactivity. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will interact with other chemical species. tci-thaijo.org

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

This table outlines the key global reactivity descriptors that would be calculated for this compound using the energies of its frontier orbitals obtained from DFT calculations.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. tci-thaijo.org

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and analysis of synthesized compounds.

Vibrational Spectroscopy (FT-IR and Raman): By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed spectral peaks.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C NMR) of a molecule. By modeling the magnetic shielding of each nucleus, the resulting chemical shifts can be correlated with experimental spectra to assist in the complete structural elucidation of the compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These studies are foundational in drug discovery for identifying potential drug targets and understanding mechanisms of action. nih.gov

Molecular docking simulations place the ligand into the binding site of a target protein and evaluate the potential interactions. This analysis can reveal:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site is a critical factor for stable binding. The amide group in this compound, for instance, could act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic Interactions: The tert-butyl group and the bromofluorophenyl ring are nonpolar and would likely engage in favorable hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized as important for ligand binding affinity.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

In a study of a different bromo-benzamide derivative, docking against the elastase enzyme revealed key hydrogen bond and hydrophobic interactions that were crucial for its inhibitory activity. nih.gov A similar approach for this compound would identify its most likely biological targets and the specific interactions stabilizing the complex.

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibitory constant, Ki). This score ranks different binding poses and can be used to compare the potential efficacy of different ligands. nih.gov

The results of a docking study are typically summarized in a table format, detailing the interactions and predicted energies.

| Binding Mode | Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Pose 1 | e.g., Ser195, Gly193 | Hydrogen Bond | -8.5 |

| e.g., Val216, Phe215 | Hydrophobic | ||

| Pose 2 | e.g., His57, Trp215 | Hydrogen Bond, π-π Stacking | -7.9 |

This is a representative table illustrating the type of data generated from a molecular docking study. The specific residues and energies would depend on the protein target and the calculated pose of this compound.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective compounds.

For a series of benzamide (B126) derivatives including this compound, a QSAR study would involve:

Data Set Preparation: A collection of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A resulting QSAR equation might look like: log(1/IC₅₀) = a(LogP) + b(HOMO) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are constants derived from the regression analysis. Such a model could reveal, for example, that higher lipophilicity (LogP) and a lower HOMO energy are correlated with increased biological activity for this class of compounds.

Simulation of Chemical Transformations and Reaction Mechanisms

Theoretical and computational studies focused specifically on the chemical transformations and reaction mechanisms of this compound are not extensively available in the reviewed scientific literature. Computational chemistry offers powerful tools, such as Density Functional Theory (DFT), to investigate reaction pathways, transition states, and the thermodynamic and kinetic profiles of chemical reactions. For a molecule like this compound, such simulations could elucidate mechanisms of amide hydrolysis, nucleophilic aromatic substitution of the bromine or fluorine atoms, or other potential transformations. However, dedicated studies simulating these specific processes for this compound have not been prominently published.

Bonding Evolution Theory (BET) and studies of molecular electrostatic potential are other computational methods that could provide deep insight into its reactivity, but these have not been specifically applied to this molecule in available research. mdpi.com The mechanisms of reactions, whether they proceed through one-step, multi-step, synchronous, or asynchronous pathways, remain to be computationally explored for this particular benzamide derivative. mdpi.com

Biological Activity and Research Applications

Antiproliferative and Chemopreventive Research

Modulating WNT/β-Catenin Signaling Pathway Components (e.g., DVL1)

The WNT/β-catenin signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various diseases, notably cancer. One of the key proteins in this pathway is Dishevelled (DVL), which plays a pivotal role in transducing the WNT signal.

While direct studies on the effect of 4-bromo-N-tert-butyl-3-fluorobenzamide on the WNT/β-catenin signaling pathway or its components like DVL1 are not extensively documented in publicly available research, the broader class of small molecules is being actively investigated for their potential to modulate this pathway. The development of small-molecule inhibitors that can disrupt specific protein-protein interactions within the WNT pathway is a significant area of focus in medicinal chemistry. The structural characteristics of this compound, as a halogenated benzamide (B126), make it a candidate for such investigations, although specific research findings are yet to be published.

Other Biological Research Investigations

Beyond the WNT/β-catenin pathway, the unique chemical structure of this compound has prompted its investigation in several other areas of biological research.

Substituted benzamides, as a chemical class, have been explored for their herbicidal properties. Research into halogenated benzamides has indicated that these compounds can interfere with essential plant processes. A study on the structural systematics of halogenated benzamides has highlighted their potential herbicidal activity. dcu.ie While specific data on the impact of this compound on the oxygen evolution rate in photosynthesis is not available, the general activity of related compounds suggests this could be a potential mechanism of action. The presence of halogen atoms on the benzene (B151609) ring is a common feature in many commercial herbicides, often contributing to their efficacy.

The control of plant-parasitic nematodes is a significant challenge in agriculture. Research has shown that certain halogenated organic compounds exhibit nematocidal properties. For instance, studies on halogenated indoles have demonstrated their effectiveness against nematodes like Bursaphelenchus xylophilus and Meloidogyne incognita. nih.gov Although indoles are structurally distinct from benzamides, the presence of halogens in these molecules appears to be a key factor in their biological activity. This suggests that halogenated benzamides such as this compound could also be investigated for potential nematocidal effects.

The anti-inflammatory potential of substituted benzamides has been a subject of considerable research. Various in vitro models are employed to screen for and characterize the anti-inflammatory effects of novel compounds. Studies on a range of substituted benzamide derivatives have demonstrated their ability to inhibit key inflammatory mediators. nih.govresearchgate.net For example, certain novel N-phenylcarbamothioylbenzamides have shown significant in vivo anti-inflammatory potency and the ability to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to modulate the activity of enzymes like cyclooxygenases (COX-1 and COX-2). researchgate.net While direct in vitro anti-inflammatory data for this compound is not specified in the available literature, the consistent findings for structurally related compounds suggest it may warrant investigation in this area.

Table 1: Anti-inflammatory Activity of Selected Substituted Benzamides

| Compound | In Vitro Target | In Vivo Model | Key Findings |

|---|---|---|---|

| Parsalmide (5a) | COX-1, COX-2 | Carrageenan-induced rat paw edema | Inhibited both COX enzymes and was active in vivo without gastric effects. researchgate.net |

| Compound 11b | COX-1, COX-2 | Carrageenan-induced rat paw edema | Inhibited both COX enzymes and was active in vivo without gastric effects. researchgate.net |

| N-(2,4-dibromophenyl)carbamothioyl benzamide (1e) | Not specified | Carrageenan-induced paw edema in mice | Potent anti-inflammatory activity (61.45% inhibition) and potent PGE2 synthesis inhibition. nih.gov |

This table presents data for structurally related compounds to indicate the potential research area for this compound.

Benzamide derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. Computational studies have explored the potential of benzamide derivatives as glucokinase activators, which play a crucial role in glucose metabolism. nih.gov Furthermore, research on brominated flavonoids has demonstrated their potential as antidiabetic and anti-glycation agents in in vitro studies. nih.gov These studies often involve assays to measure the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. nih.govfrontiersin.org Although specific in vitro antidiabetic research on this compound has not been reported, the activity of related benzamide and brominated compounds suggests a potential avenue for investigation.

Table 2: In Vitro Antidiabetic Activity of Selected Brominated Flavonoids

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 8-Bromobaicalein (F4a) | α-glucosidase | 0.52 ± 0.05 |

| 6,8-Dibromoluteolin (F3a) | α-amylase | 0.99 ± 0.12 |

This table showcases the antidiabetic potential of brominated organic compounds, providing a rationale for investigating this compound in this context.

The COVID-19 pandemic spurred extensive research into antiviral compounds targeting SARS-CoV-2. Benzamide and isoindoline (B1297411) derivatives have been investigated as inhibitors of SARS-CoV proteases, with some showing efficacy against SARS-CoV-2. nih.gov The presence of fluorine in medicinal chemistry is often associated with improved metabolic stability and binding affinity, and fluorinated compounds have been a focus in the development of anti-COVID-19 drugs. nih.gov Structure-activity relationship studies of benzamide-based inhibitors have provided insights into the features that contribute to their antiviral activity. nih.gov While there is no direct evidence of this compound's activity against SARS-CoV or SARS-CoV-2 protein targets, its chemical structure as a fluorinated and brominated benzamide makes it a compound of interest for future antiviral research.

Based on a comprehensive review of the available search results, there is no specific information linking the chemical compound “this compound” to the development of ligation reagents or kinetic studies within the field of bioorthogonal chemistry.

The conducted searches yielded general information on bioorthogonal chemistry, including the principles of inverse electron-demand Diels-Alder (IEDDA) reactions, the synthesis of various tetrazine derivatives, and kinetic analyses of these reactions. For instance, studies have detailed the synthesis of fluorinated and tert-butyl protected tetrazines from different starting materials, but none of the provided resources mention "this compound" as a precursor, intermediate, or final product for these applications.

Therefore, it is not possible to generate an article on “this compound” that adheres to the requested outline and focuses on its role in bioorthogonal chemistry, as no research findings or data on this specific topic were found in the search results.

Structure Activity Relationship Sar Studies of 4 Bromo N Tert Butyl 3 Fluorobenzamide Analogues

Role of the tert-Butyl Group on Molecular Interactions and Activity Profiles

Firstly, the steric hindrance provided by the tert-butyl group can be crucial for conferring selectivity towards a specific biological target. rsc.org By occupying a defined space within a receptor's binding pocket, it can prevent the molecule from binding to other, off-target proteins, thereby reducing potential side effects. The size and shape of the tert-butyl group can dictate a specific orientation of the benzamide (B126) core, which is often essential for optimal interaction with the target.

However, the tert-butyl group is also known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to hydroxylation. hyphadiscovery.com This metabolic vulnerability can affect the compound's pharmacokinetic profile and duration of action. In some cases, this metabolism can lead to the formation of active metabolites. hyphadiscovery.com

In the context of 4-bromo-N-tert-butyl-3-fluorobenzamide, the tert-butyl group likely plays a critical role in orienting the fluorinated and brominated phenyl ring for optimal interactions with its biological target. The interplay between the steric bulk of the tert-butyl group and the electronic properties of the halogen substituents is a key determinant of the compound's activity.

Interactive Data Table: Influence of the tert-Butyl Group

| Feature of tert-Butyl Group | Impact on Molecular Properties | Potential Consequence for Activity | Reference |

| Steric Bulk | Can confer selectivity for a target receptor. | Reduced off-target effects. | rsc.org |

| Lipophilicity | Enhances membrane permeability. | Improved bioavailability and cell penetration. | hyphadiscovery.com |

| Metabolic Susceptibility | Can be hydroxylated by CYP enzymes. | Potential for altered pharmacokinetics or active metabolites. | hyphadiscovery.com |

Influence of Amide Moiety Modifications on Biological Efficacy and Selectivity

The amide bond is a central and highly influential functional group in this compound, and its modification can have profound effects on the compound's biological efficacy and selectivity. The amide moiety can participate in crucial hydrogen bonding interactions with biological targets, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often fundamental for anchoring the ligand within the binding site of a receptor or enzyme.

Modifications to the amide group can take several forms, each with distinct consequences. Bioisosteric replacement, where the amide is swapped for another functional group with similar steric and electronic properties, is a common strategy in medicinal chemistry to improve metabolic stability or alter binding affinities. nih.gov For example, replacing the amide with groups like 1,2,3-triazoles, oxadiazoles, or even retro-amides can lead to compounds with improved pharmacokinetic profiles while retaining the desired biological activity. nih.gov

The conformational properties of the amide bond are also critical. The planarity of the amide group is due to resonance, which can be disrupted by steric hindrance from adjacent substituents. researchgate.net In the case of this compound, the ortho-fluorine and the bulky N-tert-butyl group can influence the rotational barrier around the C-N bond, potentially favoring a specific conformation that is more or less active. The conformation of the amide C-N bond in secondary and tertiary benzamides has been shown to differ, which can impact their spectroscopic and biological properties. researchgate.net

Furthermore, the electronic nature of the amide can be modulated. Introducing electron-withdrawing or electron-donating groups on the phenyl ring or on the N-substituent can alter the hydrogen bonding capabilities of the amide N-H and C=O groups, thereby fine-tuning the binding affinity and selectivity.

Interactive Data Table: Amide Moiety Modifications and Their Effects

| Modification Strategy | Potential Impact on Biological Properties | Example Bioisosteres | Reference |

| Bioisosteric Replacement | Improved metabolic stability, altered binding affinity. | 1,2,3-triazole, oxadiazole, retro-amide | nih.gov |

| Conformational Restriction | Favors a specific active conformation, can enhance selectivity. | Introduction of bulky ortho-substituents | researchgate.net |

| Electronic Modulation | Fine-tunes hydrogen bonding capabilities. | Varies substituents on the aromatic ring or N-alkyl group | frontiersin.org |

Positional Isomerism Effects on Biological and Spectroscopic Characteristics

Positional isomerism, the differential placement of substituents on the benzamide scaffold, can dramatically alter the biological and spectroscopic characteristics of analogues of this compound. Even subtle changes in the positions of the bromine, fluorine, and amide groups can lead to significant variations in molecular shape, electronic properties, and intermolecular interactions.

Similarly, the position of the bromine atom at the 4-position is likely critical for its specific interactions within a binding pocket. Shifting the bromine to the 2- or 3-position would create a different steric and electronic profile, potentially leading to a loss of activity or a change in the mode of binding.

Spectroscopic characteristics are also highly sensitive to positional isomerism. In NMR spectroscopy, the chemical shifts of the aromatic protons and the carbon atoms are directly influenced by the electronic effects of the substituents. The coupling patterns between adjacent protons can also help to confirm the substitution pattern. In infrared spectroscopy, the position of the C=O and N-H stretching frequencies of the amide group can be affected by intramolecular hydrogen bonding, which is dependent on the position of the fluorine atom. nih.gov The luminescent properties of related compounds have also been shown to be affected by the isomeric position of substituents. mdpi.com

Interactive Data Table: Effects of Positional Isomerism

| Isomeric Variation | Potential Impact on Biological Activity | Potential Impact on Spectroscopic Properties | Reference |

| Fluorine at ortho-position | Potential for intramolecular hydrogen bonding, rigidification of conformation. | Shift in N-H and C=O stretching frequencies in IR; changes in proton and carbon chemical shifts in NMR. | nih.gov |

| Fluorine at meta- or para-position | Altered electronic properties of the aromatic ring. | Different pattern of aromatic proton signals in NMR. | nih.gov |

| Bromine at a different position | Altered steric and electronic profile, potential loss of key interactions. | Changes in the overall spectroscopic fingerprint. | researchgate.net |

Development of Lead Compounds and Pharmacophore Identification

The structure of this compound serves as a valuable template for the development of lead compounds and the identification of key pharmacophoric features. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. By systematically modifying the structure of the parent compound and evaluating the resulting changes in activity, researchers can build a pharmacophore model that guides the design of new, more potent, and selective analogues.

Key pharmacophoric elements likely present in this compound and its analogues include:

An aromatic ring: This serves as a scaffold and can participate in π-π stacking or hydrophobic interactions with the target.

A hydrogen bond donor: The amide N-H group is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.

A hydrophobic group: The N-tert-butyl group provides a bulky, hydrophobic moiety that likely fits into a specific hydrophobic pocket in the target protein.

The development of lead compounds involves synthesizing a library of analogues where each of these pharmacophoric elements is systematically varied. For example, the tert-butyl group could be replaced with other bulky alkyl groups or cyclic structures to probe the size and shape of the hydrophobic pocket. The positions and nature of the halogen substituents can be altered to optimize electronic and steric interactions. The amide bond itself can be replaced with bioisosteres to improve pharmacokinetic properties. nih.gov

Through this iterative process of design, synthesis, and biological testing, a detailed understanding of the structure-activity relationship can be established. This knowledge is then used to refine the pharmacophore model and guide the development of optimized lead compounds with improved efficacy, selectivity, and drug-like properties.

Interactive Data Table: Pharmacophoric Features of this compound Analogues

| Pharmacophoric Feature | Putative Role in Biological Activity | Possible Modifications for Lead Optimization | Reference |

| Aromatic Ring | Scaffold for substituent attachment, hydrophobic/π-π interactions. | Introduction of additional substituents, replacement with other aromatic systems. | researchgate.net |

| Amide N-H | Hydrogen bond donor. | N-methylation (removes donor), bioisosteric replacement. | frontiersin.org |

| Amide C=O | Hydrogen bond acceptor. | Bioisosteric replacement (e.g., with a sulfone). | nih.gov |

| N-tert-butyl Group | Hydrophobic interaction, steric bulk for selectivity. | Variation of alkyl group size and shape (e.g., isopropyl, cyclohexyl). | rsc.org |

| Halogen Substituents | Modulation of electronics, potential for halogen/hydrogen bonding. | Varying the type and position of halogens (e.g., Cl, I). | nih.gov |

Future Research Directions and Translational Potential

The chemical scaffold of 4-bromo-N-tert-butyl-3-fluorobenzamide represents a versatile platform for medicinal chemistry and chemical biology. Future research efforts are poised to unlock its full potential, spanning from the development of innovative synthetic methodologies to its application as a sophisticated tool for biological discovery.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-N-tert-butyl-3-fluorobenzamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:

- Bromination and fluorination of the benzene ring using directed ortho-metalation (DoM) to achieve regioselectivity .

- Amide coupling between the bromo-fluorobenzoic acid derivative and tert-butylamine, employing coupling agents like HATU or EDCI in anhydrous DMF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

- Characterization using H/C NMR to confirm substituent positions and HPLC to validate purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

F NMR is essential to confirm fluorine substitution patterns, while H NMR identifies tert-butyl protons (δ ~1.3 ppm) and aromatic protons . - Mass Spectrometry (HRMS):

High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 313.02) . - X-ray Crystallography:

For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and steric effects of the tert-butyl group .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Design of Experiments (DoE):

Use factorial design to assess variables (temperature, solvent, catalyst loading). For example, a 2 factorial design can identify interactions between DMF volume, reaction time, and temperature . - Kinetic Studies:

Monitor reaction progress via in-situ IR spectroscopy to determine rate-limiting steps (e.g., amide bond formation) . - Computational Modeling:

Density Functional Theory (DFT) predicts transition-state energies to optimize activation parameters (e.g., solvent polarity effects) .

Advanced: How can researchers design biological activity assays for this compound?

Methodological Answer:

- Target Selection:

Prioritize targets (e.g., kinases, GPCRs) based on structural analogs with known bioactivity. The tert-butyl group may enhance lipophilicity for membrane penetration . - In-Vitro Screening:

Conduct dose-response assays (e.g., IC determination) in cancer cell lines (HeLa, MCF-7) using MTT viability assays. Include controls for non-specific binding (e.g., bovine serum albumin) . - Mechanistic Studies:

Use fluorescence polarization assays to evaluate binding affinity to DNA or proteins, correlating with substituent electronic effects (e.g., bromine’s electron-withdrawing nature) .

Advanced: What computational strategies predict reactivity and biological interactions?

Methodological Answer:

- Molecular Docking:

AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 active site). The fluorine atom’s electronegativity may influence hydrogen-bonding networks . - QSAR Modeling:

Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and Hammett constants () to predict antimicrobial potency . - Reaction Pathway Simulation:

Transition-state calculations (Gaussian 16) identify intermediates in hydrolysis or nucleophilic substitution reactions, guiding stability assessments .

Advanced: How should researchers resolve contradictions in reactivity data?

Methodological Answer:

- By-Product Analysis:

Use LC-MS to detect minor products (e.g., debrominated derivatives) formed under harsh conditions (e.g., high-temperature amidation) . - Isotopic Labeling:

Incorporate O-labeled water in hydrolysis studies to track oxygen sources in degradation products . - Cross-Validation:

Compare kinetic data from independent methods (e.g., UV-Vis kinetics vs. stopped-flow spectroscopy) to confirm reaction orders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.